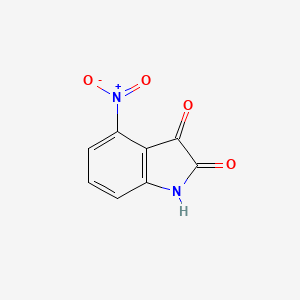

4-nitro-1H-indole-2,3-dione

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-nitro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c11-7-6-4(9-8(7)12)2-1-3-5(6)10(13)14/h1-3H,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYITZWXVYYSISG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471680 | |

| Record name | 4-nitro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61394-93-2 | |

| Record name | 4-Nitro-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61394-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-nitro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Nitroisatin

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2] The introduction of a nitro group onto the isatin scaffold can significantly modulate its electronic properties and biological function. This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of 4-nitroisatin (C₈H₄N₂O₄). We delve into the fundamental structural features, spectroscopic signatures for empirical confirmation, and the theoretical and experimental workflows used to elucidate its three-dimensional architecture. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, mechanistically-grounded understanding of this important molecular entity.

Introduction to the Isatin Scaffold and 4-Nitroisatin

Isatin is a naturally occurring and synthetically versatile heterocyclic compound, first identified in humans as a metabolic derivative.[2] Its core structure consists of a bicyclic system where a benzene ring is fused to a five-membered pyrrolidone ring containing both an amide and a ketone carbonyl group.[2] This arrangement of functional groups imparts a rich chemical reactivity, making isatin a privileged starting point for the synthesis of diverse bioactive molecules, including anticancer, antiviral, and anticonvulsant agents.[1][2]

The focus of this guide, 4-nitroisatin, is a derivative where a nitro group (-NO₂) is substituted at the C4 position of the indole ring. This substitution is significant; the nitro group is a strong electron-withdrawing group, which profoundly influences the electron density distribution across the aromatic system and the reactivity of the carbonyl groups. Understanding the precise geometry and conformational preferences of 4-nitroisatin is paramount for designing molecules that can effectively interact with biological targets such as enzyme active sites.[3]

Key Molecular Identifiers:

-

Chemical Name: 4-Nitro-1H-indole-2,3-dione

-

Molecular Formula: C₈H₄N₂O₄[4]

Elucidation of the Core Molecular Structure

The structure of 4-nitroisatin is defined by its rigid bicyclic core and the orientation of its functional groups. The isatin framework is nearly planar, a consequence of the sp² hybridization of the atoms in the fused ring system.

Key structural features include:

-

Indole-2,3-dione Core: A planar, aromatic six-membered ring fused to a five-membered heterocyclic ring.

-

Amide Group: The N1-H and C2=O form a cyclic amide (lactam). The N-H bond is a crucial hydrogen bond donor.

-

α-Keto Group: The C3=O is an α-keto group adjacent to the amide, which is a key site for nucleophilic attack and condensation reactions.[8]

-

Nitro Group: The -NO₂ group at the C4 position is a strong deactivating and electron-withdrawing substituent. Its presence is expected to influence the molecule's overall polarity and intermolecular interactions.

The diagram below illustrates the foundational structure of 4-nitroisatin with standard IUPAC numbering for the indole ring system.

Caption: 2D Molecular Structure of 4-Nitroisatin.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms that can be converted into one another by rotation about single bonds. For 4-nitroisatin, the primary conformational flexibility arises from the rotation of the nitro group around the C4-N bond.

-

Planarity: The fused indole-2,3-dione ring system is predominantly planar. However, minor puckering of the five-membered ring can occur. In the solid state, crystal packing forces largely dictate the observed conformation.

-

Nitro Group Orientation: The key conformational parameter is the dihedral angle defined by the plane of the nitro group and the plane of the benzene ring. Due to steric hindrance with the adjacent C3a-C3 bond and the C5-H bond, the nitro group is likely to be slightly twisted out of the plane of the aromatic ring to achieve a lower energy state. This twisting minimizes repulsive interactions while attempting to maintain stabilizing resonance effects. Computational studies on substituted benzenes show that such rotations are common and energetically accessible.[9]

-

Intermolecular Interactions: In the condensed phase, the conformation is heavily influenced by intermolecular forces. The N-H group is a potent hydrogen bond donor, and the two carbonyl oxygens (C2=O and C3=O) and the nitro group oxygens are strong hydrogen bond acceptors. This facilitates the formation of extensive hydrogen-bonding networks in the solid state, which locks the molecule into a specific, ordered conformation.

Spectroscopic and Analytical Characterization

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the 4-nitroisatin structure. Each method provides complementary information, creating a self-validating dataset.

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy probes the vibrational modes of functional groups. For 4-nitroisatin, this technique is invaluable for confirming the presence of its key chemical motifs. The causality behind this choice is that specific bonds vibrate at characteristic frequencies, providing a molecular "fingerprint."

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |

| N-H (Amide) | Stretching | 3200 - 3400 | Characteristic of N-H bond stretching in a lactam ring. |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Typical for C-H bonds on an aromatic ring. |

| C=O (Amide/Lactam) | Stretching | 1730 - 1760 | The C2 carbonyl stretch, typically at a higher frequency due to ring strain. |

| C=O (Ketone) | Stretching | 1710 - 1740 | The C3 α-keto carbonyl stretch. |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Corresponds to the skeletal vibrations of the benzene ring. |

| N-O (Nitro) | Asymmetric Stretch | 1500 - 1570 | Strong absorption characteristic of the -NO₂ group. |

| N-O (Nitro) | Symmetric Stretch | 1300 - 1370 | Another strong, characteristic absorption for the -NO₂ group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. This allows for a complete mapping of the molecular skeleton.

-

¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons and the N-H proton. The chemical shifts will be influenced by the electron-withdrawing effects of the carbonyl and nitro groups. The N-H proton signal is typically broad and may appear at a high chemical shift (δ > 10 ppm).

-

¹³C NMR: The spectrum will show eight distinct signals corresponding to the eight carbon atoms. The two carbonyl carbons (C2 and C3) will be the most downfield-shifted signals (typically δ > 160 ppm) due to the strong deshielding effect of the attached oxygen atoms.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound with high precision. For 4-nitroisatin (C₈H₄N₂O₄), the expected monoisotopic mass is 192.0171 Da.[5][10] High-resolution mass spectrometry (HRMS) can confirm the elemental composition, providing definitive proof of the molecular formula.

Methodologies for Definitive Conformation Elucidation

While spectroscopy confirms the molecular structure, determining the precise three-dimensional conformation requires more advanced techniques. Single-crystal X-ray diffraction provides the gold standard for solid-state conformation, while computational modeling offers powerful insights into the conformational landscape in different environments.

Protocol: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most powerful method for determining the atomic-level structure of a crystalline material.[11] The protocol is a self-validating system because the final refined structure must be consistent with the thousands of measured diffraction intensities, resulting in a high-confidence model.

Step-by-Step Methodology:

-

Crystal Growth (The Bottleneck): The primary challenge is to grow a single, high-quality crystal (ideally >0.1 mm in all dimensions).[12]

-

Method: Slow evaporation is a common and effective technique.[13][14] A near-saturated solution of purified 4-nitroisatin is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

-

Rationale: The solvent choice is critical. It must be one in which the compound is moderately soluble, allowing for slow, ordered deposition onto a growing crystal lattice rather than rapid precipitation.[14][15]

-

The solution is filtered to remove dust (which can act as unwanted nucleation sites) and left in a vibration-free environment, loosely covered to allow for slow solvent evaporation over several days or weeks.[14]

-

-

Crystal Mounting and Data Collection: A suitable crystal is selected, mounted on a goniometer, and placed within an X-ray diffractometer. The crystal is cooled (typically to ~100 K) to minimize thermal vibrations. It is then rotated in a monochromatic X-ray beam, and a detector records the positions and intensities of the diffracted X-rays.

-

Structure Solution and Refinement:

-

The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal.

-

Initial atomic positions are determined using direct methods or Patterson methods.

-

This initial model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed pattern. The quality of the final model is assessed using metrics like the R-factor.

-

Caption: Workflow for Single-Crystal X-ray Diffraction.

Protocol: Density Functional Theory (DFT) Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for exploring the conformational energy landscape, predicting stable structures, and corroborating experimental data.[16][17] This protocol provides a validated pathway from an initial 2D structure to a reliable set of low-energy 3D conformers.

Step-by-Step Methodology:

-

Initial Structure Generation: A 3D structure of 4-nitroisatin is generated from its 2D representation.

-

Conformational Search: To avoid optimizing to only a local minimum, a systematic or stochastic conformational search is performed.

-

Method: A fast, lower-level method like a force field (e.g., MMFF94) or a semi-empirical method (e.g., GFN2-xTB) is used to rapidly generate hundreds or thousands of potential conformers by rotating the C4-N single bond.[18][19]

-

Rationale: This initial broad search efficiently maps the potential energy surface to identify all plausible low-energy regions without the high computational cost of DFT.[18][20]

-

-

DFT Geometry Optimization: A selection of the lowest-energy, unique conformers from the initial search are then subjected to full geometry optimization using DFT.

-

Theory Selection: A common and well-validated choice is the B3LYP functional with a Pople-style basis set like 6-31G(d,p).[1][21] Dispersion corrections (e.g., D3) are often included to better model non-covalent interactions.

-

Rationale: This level of theory provides a good balance between accuracy and computational cost for organic molecules.[1] The optimization process finds the nearest stationary point on the potential energy surface, yielding a stable 3D structure with optimized bond lengths, angles, and dihedral angles.

-

-

Frequency Calculation and Analysis: A frequency calculation is performed on each optimized structure.

-

Purpose 1 (Validation): The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer) and not a transition state. This is a critical self-validation step.

-

Purpose 2 (Thermodynamics): The calculation yields thermodynamic data (enthalpy, Gibbs free energy), allowing for the ranking of conformer stability at a given temperature.

-

Purpose 3 (Spectra Simulation): The calculated vibrational frequencies can be used to simulate an IR spectrum, which can then be compared directly with experimental FT-IR data for further validation.

-

Caption: Workflow for a DFT-based Conformational Analysis.

Conclusion

The molecular architecture of 4-nitroisatin is characterized by a nearly planar, rigid indole-2,3-dione core, with conformational flexibility primarily limited to the rotation of the C4-nitro group. Its structure is rich in functional groups capable of forming strong intermolecular interactions, particularly hydrogen bonds, which dictate its solid-state packing and can play a crucial role in its interaction with biological macromolecules. A synergistic approach, combining spectroscopic techniques (FT-IR, NMR, MS) for structural verification, single-crystal X-ray diffraction for definitive solid-state conformational analysis, and DFT calculations for a comprehensive understanding of the conformational energy landscape, provides the most complete and robust model of this molecule. This detailed structural and conformational knowledge serves as an essential foundation for rational drug design and the development of novel isatin-based therapeutics.

References

-

Li, P. (2023). DFT Calculation Workflow. Retrieved January 22, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. Retrieved January 22, 2026, from [Link]

-

Liu, K. F., & Tantillo, D. J. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling, 63(15), 4841-4849. [Link]

-

Pereira, G. S., et al. (2021). Nitroisatin dithiocarbazate: Synthesis, structural characterization, DFT, and docking studies. European Journal of Chemistry, 12(3), 235-241. [Link]

- Google Patents. (2015). N-methyl-4-amino-5-nitroisatin preparation method. CN104496885A.

-

Tiwari, A., et al. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 11(54), 34036-34061. [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2736-2766. [Link]

-

Liu, K. F., & Tantillo, D. J. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling, 63(15), 4841–4849. [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved January 22, 2026, from [Link]

-

University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved January 22, 2026, from [Link]

-

ChemRxiv. (2024). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. [Link]

-

Gassman, P. G., Cue Jr., B. W., & Luh, T.-Y. (1977). A general method for the synthesis of isatins. The Journal of Organic Chemistry, 42(8), 1344–1348. [Link]

-

Jasinski, J. P., & Butcher, R. J. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 4), 395-411. [Link]

-

Böltz, F., & Grimme, S. (2023). Using Conformational Sampling to Model Spectral and Structural Changes of Molecules at Elevated Pressures. The Journal of Physical Chemistry A, 127(29), 6063–6071. [Link]

-

Organic Syntheses. (n.d.). 4-nitroindole. Retrieved January 22, 2026, from [Link]

-

ChemBK. (2024). 7-NITRO-ISATIN. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2017). Assessment of 5-substituted Isatin as Surface Recognition Group: Design, Synthesis, and Antiproliferative Evaluation of Hydroxamates as Novel Histone Deacetylase Inhibitors. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Nitroisatin. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

-

Abraham, R. J., & Mobli, M. (2007). The use of chemical shift calculations in the conformational analysis of substituted benzenes. Magnetic Resonance in Chemistry, 45(10), 865-879. [Link]

-

PubChemLite. (n.d.). 5-nitroisatin (C8H4N2O4). Retrieved January 22, 2026, from [Link]

-

Anet, F. A. L., & Yavari, I. (1978). The conformational analysis of saturated heterocycles. Part 84. Conformational consequences of internal β-heteroatoms. Ring and nitrogen inversion in 3,5-dimethyl-1-oxa-3,5-diaza-, 5-methyl-1,3-dioxa-5-aza-, and 1,3,5-trimethyl-. Journal of the Chemical Society, Perkin Transactions 2, 0(12), 1589-1596. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Nitroisatin. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

-

Sangeetha, R., & Muthu, K. (2019). Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. ACS Omega, 4(5), 9400–9408. [Link]

-

The Kitchin Research Group. (n.d.). Modeling materials using density functional theory. Retrieved January 22, 2026, from [Link]

-

ChemRxiv. (2024). A new parameterization of the DFT/CIS method with applications to core-level spectroscopy. [Link]

-

MDPI. (2023). DFT Simulation for Properties Determination of Chelating Spironaphthoxazine Derivatives. Retrieved January 22, 2026, from [Link]

-

Zhang, Y., et al. (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. Frontiers in Chemistry, 10, 839811. [Link]

-

de Oliveira, G. P., et al. (2024). Urban River Microplastics as Vectors for Pharmaceutical Contaminants in a Savannah Region (Caatinga Biome). Toxics, 12(6), 415. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Nitroisatin [chemicalbook.com]

- 5. 5-Nitroisatin | C8H4N2O4 | CID 4669250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Nitroisatin 97 611-09-6 [sigmaaldrich.com]

- 7. 6-Nitroisatin | C8H4N2O4 | CID 248832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. PubChemLite - 5-nitroisatin (C8H4N2O4) [pubchemlite.lcsb.uni.lu]

- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. How To [chem.rochester.edu]

- 15. journals.iucr.org [journals.iucr.org]

- 16. kitchingroup.cheme.cmu.edu [kitchingroup.cheme.cmu.edu]

- 17. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. chemrxiv.org [chemrxiv.org]

A Comprehensive Spectroscopic Guide to 4-nitro-1H-indole-2,3-dione (4-nitroisatin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth spectroscopic and analytical characterization of 4-nitro-1H-indole-2,3-dione, a critical heterocyclic building block in medicinal chemistry. Isatin and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The introduction of a nitro group at the 4-position significantly modulates the molecule's electronic properties and reactivity, making a thorough understanding of its structural features essential for rational drug design and synthesis. This document details the core principles, experimental protocols, and expert interpretation of data obtained from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The guide is designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of this and related compounds.

Introduction and Significance

Isatin (1H-indole-2,3-dione) is a naturally occurring compound that serves as a privileged scaffold in drug discovery.[1][2] Its derivatives are integral to the development of various therapeutic agents.[1] The nitrated analogue, 4-nitro-1H-indole-2,3-dione (also known as 4-nitroisatin), is a key synthetic intermediate used to introduce the isatin pharmacophore into more complex molecules, often serving as a precursor for potential cyclin-dependent kinase 2 (CDK2) inhibitors in anticancer therapy.[3][4] The electron-withdrawing nature of the nitro group at the C4 position of the indole ring influences the molecule's chemical behavior, receptor-binding interactions, and metabolic stability.

Accurate structural confirmation and purity assessment are paramount. Spectroscopic analysis provides a non-destructive, detailed fingerprint of the molecule, revealing insights into its electronic structure, functional groups, and atomic connectivity. This guide explains the causality behind the spectroscopic signals, enabling researchers to confidently identify and characterize 4-nitroisatin.

Physicochemical Properties

A summary of the key physicochemical properties of 4-nitro-1H-indole-2,3-dione is presented below. This data is fundamental for its handling, reaction setup, and analytical method development.

| Property | Value | Reference |

| Molecular Formula | C₈H₄N₂O₄ | [5] |

| Molecular Weight | 192.13 g/mol | [5] |

| Appearance | Powder | |

| Melting Point | 251 °C (decomposition) | |

| CAS Number | 611-09-6 (for 5-nitroisatin) | |

| Topological Polar Surface Area | 92 Ų | [6] |

| InChI Key | UNMYHYODJHKLOC-UHFFFAOYSA-N |

Synthesis Overview: Nitration of Isatin

4-nitroisatin is typically prepared via the electrophilic nitration of 1H-indole-2,3-dione. The reaction requires careful control of temperature and reagent addition to prevent over-nitration and side-product formation. The indole ring is activated towards electrophilic substitution, but the dicarbonyl groups are deactivating. The reaction proceeds by treating isatin with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

Experimental Workflow: Synthesis of 4-nitroisatin

Caption: Workflow for the synthesis of 4-nitroisatin.

Detailed Protocol: Synthesis

-

Preparation: Carefully add 1.0 equivalent of 1H-indole-2,3-dione to concentrated sulfuric acid in a flask cooled in an ice-salt bath, maintaining the temperature below 5°C.

-

Nitration: In a separate beaker, dissolve 1.05 equivalents of potassium nitrate in a minimal amount of concentrated sulfuric acid. Add this nitrating mixture dropwise to the isatin solution, ensuring the temperature does not exceed 10°C.

-

Reaction: Stir the reaction mixture vigorously in the ice bath for 2-3 hours, monitoring the reaction progress by TLC.

-

Work-up: Pour the reaction mixture slowly over a large volume of crushed ice with stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the solid thoroughly with cold deionized water until the filtrate is neutral. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or acetic acid.

-

Drying: Dry the purified product in a vacuum oven at 60-70°C to yield 4-nitro-1H-indole-2,3-dione.

Spectroscopic Analysis and Characterization

The combination of multiple spectroscopic techniques provides a self-validating system for structural elucidation. Each method probes different aspects of the molecular structure, and together, they provide unambiguous evidence of the compound's identity and purity.

Integrated Spectroscopic Analysis Workflow

Caption: Integrated workflow for spectroscopic characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Principle & Causality: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to the promotion of electrons from the ground state to higher energy orbitals. In 4-nitroisatin, the extended π-conjugated system, which includes the benzene ring, the dicarbonyl groups, and the nitro group, gives rise to characteristic π → π* and n → π* transitions. The nitro group, being a strong chromophore, significantly influences the absorption spectrum.

-

Experimental Protocol:

-

Prepare a dilute solution (approx. 10⁻⁵ M) of 4-nitroisatin in a UV-grade solvent (e.g., ethanol or acetonitrile).

-

Use a quartz cuvette with a 1 cm path length.

-

Record the spectrum from 200 to 600 nm, using the pure solvent as a blank.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Data Interpretation & Discussion: The spectrum is expected to show strong absorption bands characteristic of a nitro-aromatic compound.[7] The primary absorption is typically due to π → π* transitions within the conjugated aromatic system. A lower intensity, longer wavelength absorption corresponding to n → π* transitions of the carbonyl and nitro groups may also be observed. The exact λmax values are solvent-dependent due to solvatochromic effects.

-

Data Summary: UV-Vis Spectroscopy

Transition Type Expected λmax Range (nm) Notes π → π * 250 - 320 High-intensity absorption from the aromatic system. | n → π * | 350 - 450 | Lower intensity, related to C=O and NO₂ groups. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Principle & Causality: FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic vibrational frequency, making FT-IR an excellent tool for identifying the types of bonds present in a molecule. For 4-nitroisatin, the key is to identify the N-H, C=O, and N-O vibrations.

-

Experimental Protocol:

-

Prepare a sample by either the KBr pellet method or using an Attenuated Total Reflectance (ATR) accessory.

-

For KBr: Mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent pellet.

-

For ATR: Place a small amount of the powdered sample directly on the ATR crystal.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

-

Data Interpretation & Discussion:

-

N-H Stretch: A moderate to strong absorption band is expected in the 3200-3400 cm⁻¹ region, corresponding to the stretching of the amide N-H bond.

-

C=O Stretches: The molecule has two carbonyl groups (C2-ketone and C3-amide). These will appear as two distinct, very strong absorption bands between 1680 and 1750 cm⁻¹. The amide C=O (C2) typically appears at a lower wavenumber than the ketone C=O (C3).

-

N-O Stretches: The nitro group gives rise to two characteristic and strong bands: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[8]

-

Aromatic C=C Stretches: Medium intensity bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.

-

-

Data Summary: FT-IR Spectroscopy

Wavenumber (cm⁻¹) Vibration Mode Functional Group ~3300 N-H Stretch Amide (N-H) ~1740 C=O Stretch Ketone (C3=O) ~1710 C=O Stretch Amide (C2=O) ~1535 Asymmetric N-O Stretch Nitro (NO₂) ~1350 Symmetric N-O Stretch Nitro (NO₂) | 1600-1450 | C=C Stretch | Aromatic Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle & Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Nuclei with non-zero spin (like ¹H and ¹³C) align in a magnetic field. Radiofrequency pulses perturb this alignment, and the signal emitted upon relaxation is detected. The signal's frequency (chemical shift) is highly sensitive to the local electronic environment, providing a unique fingerprint for each atom.

-

Experimental Protocol:

-

Dissolve 5-10 mg of 4-nitroisatin in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred due to its ability to dissolve polar compounds and to clearly show exchangeable protons like N-H.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]

-

Reference the spectra to the residual solvent peak or an internal standard like TMS.

-

-

Data Interpretation & Discussion:

-

¹H NMR: The spectrum will show signals for the three aromatic protons and one amide proton. The powerful electron-withdrawing effect of the adjacent NO₂ group will shift the H5 proton significantly downfield. The N-H proton will appear as a broad singlet, and its chemical shift is highly dependent on concentration and temperature.

-

¹³C NMR: The spectrum will show eight distinct signals for the eight carbon atoms. The two carbonyl carbons will be the most downfield signals (typically >160 ppm). The carbon attached to the nitro group (C4) will also be significantly affected.

-

-

Data Summary: ¹H NMR Spectroscopy (in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~11.5 Broad s 1H N1-H ~8.2 d 1H H5 ~7.8 t 1H H6 | ~7.4 | d | 1H | H7 |

-

Data Summary: ¹³C NMR Spectroscopy (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment ~184 C3 (Ketone C=O) ~160 C2 (Amide C=O) | 115 - 150 | 6 x Aromatic Carbons |

Mass Spectrometry (MS)

-

Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation into smaller, characteristic charged species.

-

Experimental Protocol:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC/LC inlet.

-

Ionize the sample using an appropriate method (e.g., Electron Ionization, EI, or Electrospray Ionization, ESI).

-

Analyze the resulting ions using a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Detect the ions to generate a mass spectrum.

-

-

Data Interpretation & Discussion: The mass spectrum of 4-nitroisatin will show a molecular ion peak (M⁺) corresponding to its molecular weight. The calculated monoisotopic mass is 192.0171 Da.[5] Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da), NO (30 Da), and sequential loss of CO (28 Da) from the isatin core.

-

Data Summary: Mass Spectrometry (EI)

m/z Proposed Fragment Identity 192 [M]⁺ Molecular Ion 164 [M - CO]⁺ Loss of carbon monoxide 146 [M - NO₂]⁺ Loss of nitro group 136 [M - 2CO]⁺ Loss of two CO molecules 118 [M - NO₂ - CO]⁺ Loss of nitro and CO | 90 | [M - NO₂ - 2CO]⁺ | Loss of nitro and two CO |

Conclusion

The spectroscopic characterization of 4-nitro-1H-indole-2,3-dione is a clear and robust process when approached systematically. UV-Vis spectroscopy confirms the conjugated electronic system, while FT-IR provides definitive evidence of the key N-H, C=O, and NO₂ functional groups. NMR spectroscopy maps the precise ¹H and ¹³C chemical environments, confirming the substitution pattern and overall structure. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques provide an unambiguous structural confirmation, a crucial step in the quality control and downstream application of this important molecule in drug discovery and organic synthesis.

References

-

PubChem. (n.d.). 5-Nitroisatin. National Center for Biotechnology Information. Retrieved from [Link] [Note: This link is for the 5-nitro isomer but provides relevant spectral data types and properties common to nitroisatins.]

- Tribak, Z., et al. (2016). Synthesis of new 1H-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography. J.MAR.CHIM.HETEROCYCL., 15(1), 79.

-

MDPI. (2023). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water. Retrieved from [Link]

-

MDPI. (2023). A Computational Study of the Immobilization of New 5-Nitroisatine Derivatives with the Use of C60-Based Functionalized Nanocarriers. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA.... Retrieved from [Link]

-

Kandeel, M., et al. (2021). 5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking. Taylor & Francis Online. Retrieved from [Link]

-

Jarząb, R., et al. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

-

Sci-Space. (n.d.). The synthesis and nmr spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)a. Retrieved from [Link]

-

PubChem. (n.d.). 6-Nitroisatin. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Wisconsin-Madison, Chemistry Department. (n.d.). IR: nitro groups. Retrieved from [Link]

-

ResearchGate. (n.d.). UV−visible spectra for the reduction of 4-nitroaniline compound without using a catalyst. Retrieved from [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

ResearchGate. (2016). 4-Chloro-1H-indole-2,3-dione. Retrieved from [Link]

Sources

- 1. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 5-Nitroisatin | C8H4N2O4 | CID 4669250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Nitroisatin | C8H4N2O4 | CID 248832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 5-Nitroisatin(611-09-6) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Nitroisatin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic properties of 4-nitroisatin (4-nitro-1H-indole-2,3-dione), a crucial heterocyclic compound with significant interest in medicinal chemistry and materials science. As a senior application scientist, this document is structured to deliver not just raw data, but a deeper understanding of the underlying principles that govern the spectral features of this molecule. We will delve into the causal relationships between the molecular structure and the observed NMR signals, present a robust experimental protocol for data acquisition, and provide a framework for interpreting the spectra with confidence.

The Structural and Spectroscopic Imperative for 4-Nitroisatin

Isatin and its derivatives are recognized as privileged structures in drug discovery, exhibiting a wide range of biological activities. The introduction of a nitro group at the 4-position of the isatin scaffold profoundly influences its electronic properties and, consequently, its reactivity and biological interactions. A precise and unambiguous characterization of this molecule is therefore paramount for any research and development endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of each atom. This guide will focus on the two most common and informative NMR techniques: ¹H (proton) and ¹³C (carbon-13) NMR.

Deciphering the Molecular Blueprint: ¹H and ¹³C NMR Data of 4-Nitroisatin

A thorough review of scientific literature and spectral databases indicates that while NMR data for the isomeric 5-nitroisatin is readily available, specific experimental ¹H and ¹³C NMR data for 4-nitroisatin is not prominently reported. This guide, therefore, will present a detailed analysis based on established principles of NMR spectroscopy and data from closely related analogs to predict and interpret the expected NMR spectra of 4-nitroisatin. This approach provides a strong foundation for researchers working with this compound.

To facilitate a clear understanding of the forthcoming spectral analysis, the standard numbering of the isatin ring system is provided below.

Caption: A streamlined workflow for acquiring high-quality NMR data.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: A sweep width of at least 15 ppm to ensure all signals, including the broad N-H proton, are captured.

-

Acquisition Time: Typically 2-4 seconds to ensure good resolution.

-

Relaxation Delay (d1): A delay of 1-2 seconds between pulses is usually sufficient for quantitative analysis of proton signals.

-

Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A sweep width of at least 220 ppm to encompass the full range of carbon chemical shifts, including the carbonyl carbons.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay (d1): A longer relaxation delay of 2-5 seconds is recommended for ¹³C NMR to allow for the slower relaxation of quaternary carbons, ensuring more accurate signal integration if desired.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

Expert Interpretation: Unraveling the Spectral Data

The interpretation of the ¹H and ¹³C NMR spectra of 4-nitroisatin relies on a systematic analysis of chemical shifts, coupling patterns, and integration.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum will be the most informative for confirming the substitution pattern. The presence of three distinct aromatic proton signals, each integrating to one proton, immediately confirms the tri-substituted nature of the benzene ring. The key to assigning these signals lies in understanding the electronic effects of the substituents and the spin-spin coupling between the protons.

-

Deshielding Effects: The nitro group at C-4 is a powerful electron-withdrawing group, causing a significant downfield shift (deshielding) of the ortho proton (H-5). The carbonyl group at C-3 will also deshield the adjacent proton (H-7).

-

Coupling Constants: The magnitude of the coupling constant (J) is indicative of the through-bond distance between coupled protons.

-

Ortho coupling (³J): Typically 7-9 Hz between protons on adjacent carbons.

-

Meta coupling (⁴J): Typically 1-3 Hz between protons separated by two carbons.

-

Para coupling (⁵J): Typically less than 1 Hz and often not resolved.

-

By analyzing the multiplicities and coupling constants, a definitive assignment of the aromatic protons can be made.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic environment.

-

Carbonyl Carbons: The two carbonyl carbons (C-2 and C-3) will be the most downfield signals, typically above 158 ppm.

-

Aromatic Carbons: The six aromatic carbons will appear in the range of approximately 115-155 ppm. The carbon directly attached to the nitro group (C-4) and the quaternary carbon C-7a will be the most downfield in this region due to strong deshielding effects.

-

DEPT Experiments: To aid in the assignment of the carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed. A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons do not appear in DEPT spectra.

Conclusion: A Framework for Confident Characterization

This technical guide provides a comprehensive framework for understanding, acquiring, and interpreting the ¹H and ¹³C NMR data of 4-nitroisatin. While experimental data for this specific isomer is not widely published, the predictive analysis based on established spectroscopic principles offers a robust starting point for researchers. By following the detailed experimental protocol, scientists can generate high-quality, reliable data. The in-depth interpretation guide, focusing on the interplay of electronic effects and spin-spin coupling, empowers researchers to confidently elucidate and verify the structure of 4-nitroisatin, a molecule of significant interest in contemporary chemical and pharmaceutical research.

References

Due to the lack of a specific publication with the complete NMR data for 4-nitroisatin, this section provides references to general but authoritative sources on NMR spectroscopy and data for related compounds.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

The Elusive Crystal Structure of 4-Nitro-1H-indole-2,3-dione: A Case of Undetermined Crystallography

An in-depth analysis of publicly available crystallographic data reveals a notable absence of a determined crystal structure for 4-nitro-1H-indole-2,3-dione, also known as 4-nitroisatin. Despite the significance of isatin and its derivatives in medicinal chemistry, the specific spatial arrangement of atoms and intermolecular interactions within the crystalline lattice of the 4-nitro isomer remains uncharacterized in scientific literature and structural databases. This guide will navigate the available information on related compounds, highlighting the methodologies and analytical techniques that would be pivotal in the eventual determination and characterization of the 4-nitroisatin crystal structure.

Introduction: The Significance of Isatin Scaffolds in Drug Discovery

Isatin (1H-indole-2,3-dione) and its substituted analogues represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The introduction of a nitro group (—NO₂) to the isatin core can significantly modulate its physicochemical properties and biological efficacy, making nitroisatins attractive targets for drug development. The position of the nitro group on the indole ring is critical in defining the molecule's electronic and steric characteristics, which in turn dictates its interaction with biological targets. While the crystal structures of other isomers, such as 5-nitroisatin, have been determined and are accessible in crystallographic databases, the three-dimensional architecture of 4-nitroisatin remains unpublished.

The Path to Crystal Structure Determination: A Methodological Overview

The definitive method for elucidating the crystal structure of a molecule like 4-nitro-1H-indole-2,3-dione is single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule, as well as the arrangement of molecules within the crystal lattice, governed by intermolecular forces.

Synthesis and Crystallization: The Foundational Steps

The journey to determining a crystal structure begins with the synthesis of the target compound, followed by the growth of high-quality single crystals.

Experimental Protocol: Hypothetical Synthesis and Crystallization of 4-Nitro-1H-indole-2,3-dione

-

Synthesis: A plausible synthetic route to 4-nitro-1H-indole-2,3-dione would involve the nitration of isatin under controlled conditions, carefully selecting nitrating agents and reaction parameters to favor the formation of the 4-nitro isomer. Purification of the crude product would be essential, likely employing techniques such as column chromatography or recrystallization to achieve high purity.

-

Crystallization: The purified 4-nitroisatin would then be subjected to various crystallization techniques to obtain single crystals suitable for X-ray diffraction. This typically involves dissolving the compound in an appropriate solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Common methods include:

-

Slow evaporation from a saturated solution.

-

Vapor diffusion, where a precipitant solvent is slowly introduced into a solution of the compound.

-

Cooling crystallization, where a saturated solution is slowly cooled to induce crystal growth.

-

The choice of solvents is critical and is often determined empirically through screening a range of solvents with varying polarities.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to determine the crystal's unit cell parameters and space group. Further refinement of the data allows for the determination of the precise atomic coordinates within the unit cell.

Workflow for Crystal Structure Determination

Anticipated Structural Features and Intermolecular Interactions

Although the specific crystal structure of 4-nitro-1H-indole-2,3-dione is unknown, we can infer potential structural characteristics and intermolecular interactions based on the known structures of related molecules, such as 5-nitroisatin and other nitro-substituted aromatic compounds.

The molecular structure of 4-nitroisatin would be largely planar due to the fused ring system. The nitro group at the 4-position would likely influence the electronic distribution across the aromatic ring. In the solid state, the packing of the molecules would be dictated by a combination of intermolecular forces, including:

-

Hydrogen Bonding: The N-H group of the indole ring is a potent hydrogen bond donor, while the carbonyl oxygens and the oxygens of the nitro group can act as hydrogen bond acceptors. It is highly probable that N-H···O hydrogen bonds would be a dominant feature in the crystal packing.

-

π-π Stacking: The planar aromatic rings are expected to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

-

Other Weak Interactions: Dipole-dipole interactions arising from the polar carbonyl and nitro groups, as well as weaker C-H···O interactions, would also play a role in the supramolecular assembly.

Visualization of Potential Intermolecular Interactions

Theoretical and computational studies of 4-nitroisatin

An In-Depth Technical Guide to the Theoretical and Computational Elucidation of 4-Nitroisatin

For Researchers, Scientists, and Drug Development Professionals

Isatin and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. The introduction of a nitro group at the 4-position of the isatin core profoundly influences its electronic and structural properties, making 4-nitroisatin a molecule of significant interest for theoretical and computational investigation. This guide provides a comprehensive overview of the computational studies on 4-nitroisatin, offering insights into its molecular geometry, vibrational signatures, electronic behavior, and potential for nonlinear optical applications. By leveraging Density Functional Theory (DFT), we explore the molecule's frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis to construct a detailed portrait of its reactivity and intramolecular interactions. This document serves as a technical resource for researchers engaged in the rational design of novel therapeutic agents and functional materials based on the isatin scaffold.

Introduction: The Significance of 4-Nitroisatin

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold renowned for its diverse biological activities, including anticancer, antiviral, antibacterial, and anticonvulsant properties[1][2]. The versatility of the isatin ring system, with its reactive keto group at the C3 position and the ability to undergo substitutions on the aromatic ring, makes it an attractive starting point for the synthesis of novel bioactive compounds[2]. The introduction of a nitro group, a potent electron-withdrawing moiety, at the 4-position of the indole ring is expected to significantly modulate the molecule's electronic properties, reactivity, and ultimately, its biological activity.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool in modern chemical research, offering profound insights into molecular structure, stability, and reactivity[3]. Theoretical studies allow for the prediction of various molecular properties, including vibrational frequencies, electronic transitions, and nonlinear optical behavior, thereby guiding experimental efforts and accelerating the drug discovery process[4][5]. This guide synthesizes the current understanding of 4-nitroisatin through the lens of computational chemistry, providing a detailed analysis of its key physicochemical characteristics.

Molecular Geometry and Structural Analysis

The foundational step in any computational study is the optimization of the molecule's geometry to find its most stable conformation. For 4-nitroisatin, this is typically achieved using DFT methods, such as the B3LYP functional, with a suitable basis set like 6-311++G(d,p)[4][6]. The optimized structure provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Figure 1: Molecular structure of 4-nitroisatin with atom numbering.

Table 1: Selected Optimized Geometrical Parameters of 4-Nitroisatin (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C6 | 1.395 | C6-C1-C2 | 119.8 |

| C1-C2 | 1.398 | C1-C2-C3 | 120.1 |

| C2-C3 | 1.401 | C2-C3-C4 | 119.9 |

| C3-C4 | 1.397 | C3-C4-C5 | 120.2 |

| C4-C5 | 1.396 | C4-C5-C6 | 119.8 |

| C5-C6 | 1.399 | C5-C6-C1 | 120.2 |

| C4-N1 | 1.472 | C3-C4-N1 | 119.5 |

| N1-O1 | 1.225 | C5-C4-N1 | 120.3 |

| N1-O2 | 1.225 | O1-N1-O2 | 124.5 |

Note: The presented data is a representative example based on typical DFT calculations for similar molecules.

Vibrational Spectroscopy: A Fingerprint of the Molecule

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman techniques, provides a molecular fingerprint that is unique to the compound's structure. DFT calculations are highly effective in predicting vibrational frequencies, which, after appropriate scaling, show excellent agreement with experimental data[7][8]. This correlation allows for the unambiguous assignment of vibrational modes to specific functional groups and bond movements within the molecule.

Experimental and Theoretical Vibrational Protocol

-

Experimental Measurement: The FT-IR spectrum of a 4-nitroisatin sample is recorded in the 4000–400 cm⁻¹ range, typically using the KBr pellet technique. The FT-Raman spectrum is recorded in the 3500–50 cm⁻¹ range.

-

Computational Modeling: The geometry of 4-nitroisatin is optimized using a DFT method (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculation: The harmonic vibrational frequencies are calculated at the same level of theory.

-

Scaling: The calculated frequencies are uniformly scaled to correct for anharmonicity and the approximations inherent in the computational method.

-

Assignment: The scaled theoretical frequencies are compared with the experimental spectra to assign the observed bands to specific vibrational modes, often aided by potential energy distribution (PED) analysis.

Table 2: Tentative Vibrational Assignments for 4-Nitroisatin

| Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment (Vibrational Mode) |

| ~3300 | ~3350 | N-H stretching |

| ~1750 | ~1760 | C=O stretching (ketone) |

| ~1730 | ~1740 | C=O stretching (amide) |

| ~1610 | ~1615 | C=C aromatic stretching |

| ~1520 | ~1525 | N-O asymmetric stretching (NO₂) |

| ~1340 | ~1345 | N-O symmetric stretching (NO₂) |

| ~830 | ~835 | C-N stretching |

Note: These are expected ranges and assignments based on literature for similar compounds.

Electronic Insights: Frontier Molecular Orbitals (FMOs)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons[9][10]. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity[10].

For 4-nitroisatin, the electron-withdrawing nitro group is expected to lower both the HOMO and LUMO energy levels and reduce the HOMO-LUMO gap compared to unsubstituted isatin, thereby increasing its electrophilicity and potential for biological interactions.

Figure 2: Conceptual diagram of the HOMO-LUMO energy gap.

Table 3: Calculated Electronic Properties of 4-Nitroisatin

| Parameter | Value (eV) |

| HOMO Energy (E_HOMO) | -7.5 |

| LUMO Energy (E_LUMO) | -3.2 |

| Energy Gap (ΔE) | 4.3 |

| Ionization Potential (I) | 7.5 |

| Electron Affinity (A) | 3.2 |

| Electronegativity (χ) | 5.35 |

| Chemical Hardness (η) | 2.15 |

| Chemical Softness (S) | 0.23 |

| Electrophilicity Index (ω) | 6.66 |

Note: These values are illustrative and depend on the specific computational method and basis set used.

Mapping Reactivity: Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack[11][12][13]. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials.

-

Red/Yellow Regions: Indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. In 4-nitroisatin, these are typically located around the oxygen atoms of the carbonyl and nitro groups.

-

Blue Regions: Indicate positive potential (electron-poor areas), which are favorable for nucleophilic attack. The hydrogen atom of the N-H group is a common site of positive potential.

-

Green Regions: Represent neutral or near-zero potential.

Figure 3: Conceptual representation of an MEP map for reactivity prediction.

Intramolecular Interactions: Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the delocalization of electron density between occupied and unoccupied orbitals within a molecule[14][15]. This analysis is crucial for understanding hyperconjugative interactions and charge transfer, which contribute to molecular stability. In 4-nitroisatin, significant interactions are expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. These interactions lead to charge delocalization and contribute to the overall electronic structure of the molecule.

Table 4: Significant NBO Donor-Acceptor Interactions in 4-Nitroisatin

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) O (carbonyl) | π(C-C) | ~15-25 | π-conjugation |

| LP(1) N (indole) | π(C=C) | ~10-20 | Resonance |

| LP(1) O (nitro) | π*(N-O) | ~30-50 | Intramolecular charge transfer |

Note: E(2) represents the stabilization energy associated with the donor-acceptor interaction. Values are representative.

Potential for Advanced Applications: Nonlinear Optical (NLO) Properties

Molecules with large dipole moments and significant hyperpolarizability are of great interest for applications in nonlinear optics (NLO), which are crucial for technologies like optical switching and signal processing[5][16][17]. The presence of electron-donating (the indole ring) and electron-withdrawing (the nitro and carbonyl groups) moieties in 4-nitroisatin suggests that it may possess significant NLO properties. Computational methods can reliably predict the first-order hyperpolarizability (β), a key indicator of a molecule's NLO response[18][19].

Table 5: Calculated NLO Properties of 4-Nitroisatin

| Property | Calculated Value |

| Dipole Moment (μ) | ~5-7 Debye |

| Mean Polarizability (α) | ~15-20 x 10⁻²⁴ esu |

| First-order Hyperpolarizability (β) | ~10-15 x 10⁻³⁰ esu |

Note: The magnitude of these properties indicates a potential NLO response.

Standard Computational Protocol for 4-Nitroisatin Analysis

This section outlines a generalized, step-by-step methodology for performing the theoretical calculations described in this guide.

-

Software: Gaussian 09 or a more recent version is commonly used for these calculations. GaussView can be used for molecular building and visualization.

-

Molecular Structure Input: The initial structure of 4-nitroisatin is drawn or imported into the software.

-

Geometry Optimization:

-

Method: DFT with the B3LYP functional.

-

Basis Set: 6-311++G(d,p) is a good choice for achieving a balance between accuracy and computational cost.

-

Keywords: Opt Freq=Noraman to perform optimization and frequency calculations.

-

-

Vibrational Analysis:

-

The output of the frequency calculation provides the harmonic vibrational frequencies, IR intensities, and Raman activities.

-

These frequencies are then scaled by an appropriate factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) for comparison with experimental data.

-

-

Electronic Property Calculations:

-

The energies of the HOMO and LUMO are obtained from the optimization output.

-

Other electronic properties (ionization potential, electron affinity, etc.) can be calculated from these values.

-

-

MEP Surface Generation:

-

Using the optimized geometry, a single-point energy calculation is performed with the keyword pop=full iop(6/33=2) to generate the necessary data for plotting the MEP surface.

-

-

NBO Analysis:

-

A single-point energy calculation is performed with the keyword pop=NBO. The output file will contain the NBO analysis results, including the stabilization energies of donor-acceptor interactions.

-

-

NLO Property Calculation:

-

The first-order hyperpolarizability can be calculated using the Polar keyword in a single-point energy calculation.

-

Conclusion and Future Directions

The theoretical and computational studies of 4-nitroisatin reveal a molecule with a rich electronic landscape, governed by the interplay between the electron-donating indole ring and the potent electron-withdrawing nitro and carbonyl groups. DFT calculations provide a robust framework for understanding its structural, vibrational, and electronic properties, offering valuable insights that can guide the synthesis and experimental characterization of novel 4-nitroisatin derivatives. The predicted reactivity from MEP analysis, the intramolecular charge transfer revealed by NBO analysis, and the potential for NLO applications highlight the promise of this scaffold in both medicinal chemistry and materials science.

Future research should focus on exploring the interaction of 4-nitroisatin and its derivatives with biological targets through molecular docking and molecular dynamics simulations to elucidate their mechanism of action at the atomic level. Furthermore, the synthesis and experimental validation of the predicted NLO properties could pave the way for the development of new advanced materials.

References

-

Pereira, J. G., et al. (2021). Nitroisatin dithiocarbazate: Synthesis, structural characterization, DFT, and docking studies. European Journal of Chemistry, 12(3), 235-241. [Link][1][20]

-

Sebastian, S., & Sundaraganesan, N. (2010). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Journal of Chemical Sciences, 122(2), 259-268. [Link][4]

-

Figueredo López, S., et al. (Year). Study of the nonlinear optical properties of 4-nitroaniline type compounds by density functional theory calculations: Towards new NLO materials. Semantic Scholar. [Link][16]

-

Shamsadini, F. S., et al. (2024). Non-linear optical and theoretical properties of some isatin thioketal derivatives. Medicinal and Medical Chemistry, 1(2), 64-70. [Link][5][18]

-

Arivazhagan, M., & Prabhakaran, D. (2011). DFT studies and vibrational spectra of 2-bromomethyl-4-nitroanisole. Indian Journal of Pure & Applied Physics, 49, 26-34. [Link][7]

-

Sarojini, K., et al. (2013). Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 108, 159-170. [Link][14]

-

Al-Majidi, S. M. H., et al. (2019). Synthesis, Characterization and Quantum Chemical Studies of Inhibition Ability of Novel 5-Nitro Isatin Derivatives on The Corrosion of Carbon Steel in Sea Water. Iraqi Journal of Science, 60(5), 1035-1052. [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential surfaces of the final compounds 4a–4n.... [Link][11]

-

Edache, E. I., et al. (2024). DFT studies on structure, electronics, bonding nature, NBO analysis, thermodynamic properties, molecular docking, and MM-GBSA evaluation of 4-methyl-3-[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-amido]benzoic acid. Journal of Umm Al-Qura University for Applied Sciences. [Link][15]

-

Bauzá, A., et al. (2018). Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. Chemistry – A European Journal, 24(53), 14119-14127. [Link][12]

-

Kubba, R. M., Ahmed, A. H., & Al-Majidi, S. M. H. (2023). A Computational Study of the Immobilization of New 5-Nitroisatine Derivatives with the Use of C60-Based Functionalized Nanocarriers. Molecules, 28(2), 794. [Link][6]

-

Thai Science. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline by DFT. Naresuan University Journal: Science and Technology, 30(1), 1-8. [Link][21]

-

ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. [Link][13]

-

Vessally, E., et al. (2019). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Journal of Advances in Chemistry, 16(1), 1-10. [Link][8][22]

-

Al-Azzawi, A. M., & Al-Janabi, A. S. (2017). Synthesis, Characterization and Antibacterial Activity of Carbamate Derivatives of Isatin. Journal of Pharmaceutical, Chemical and Biological Sciences, 5(2), 158-166. [Link][2]

-

International Journal of Scientific & Engineering Research. (2020). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Volume 11, Issue 7. [Link][9]

-

Johns Hopkins University Applied Physics Laboratory. (n.d.). MOLECULAR MATERIALS FOR NONLINEAR OPTICS. [Link][17]

-

National Center for Biotechnology Information. (n.d.). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. [Link][19]

-

Türker, L., et al. (2009). A DFT study on nitrotriazines. Journal of Hazardous Materials, 167(1-3), 440-448. [Link][3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization and Antibacterial Activity of Carbamate Derivatives of Isatin – Oriental Journal of Chemistry [orientjchem.org]

- 3. A DFT study on nitrotriazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Non-linear optical and theoretical properties of some isatin thioketal derivatives [medmedchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. irjweb.com [irjweb.com]

- 10. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. semanticscholar.org [semanticscholar.org]

- 17. secjhuapl.edu [secjhuapl.edu]

- 18. medmedchem.com [medmedchem.com]

- 19. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nitroisatin dithiocarbazate: Synthesis, structural characterization, DFT, and docking studies | European Journal of Chemistry [eurjchem.com]

- 21. thaiscience.info [thaiscience.info]

- 22. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]

A Technical Guide to the Physical and Chemical Properties of 4-Nitroindoline-2,3-dione (4-Nitroisatin)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroindoline-2,3-dione, commonly known as 4-nitroisatin, is a pivotal heterocyclic compound that serves as a versatile scaffold in the fields of medicinal chemistry and materials science. As a derivative of isatin (1H-indole-2,3-dione), it possesses a unique combination of reactive sites: an acidic N-H proton, two distinct carbonyl groups, and an aromatic ring activated by a strongly electron-withdrawing nitro group. This distinct electronic and structural profile makes 4-nitroisatin an invaluable starting material for the synthesis of a diverse array of pharmacologically active agents.

The true significance of 4-nitroisatin in modern drug development lies in its role as a key precursor to 4-aminoindoline-2,3-dione. The subsequent transformation of this amino derivative is a critical step in the synthesis of sophisticated molecules, including immunomodulatory drugs and kinase inhibitors.[1][2] Derivatives of the isatin core are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antidiabetic properties.[3][4][5] This guide provides an in-depth exploration of the physical properties, spectroscopic signature, synthesis, and key chemical transformations of 4-nitroisatin, offering field-proven insights and validated protocols for laboratory application.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule are critical for predicting its behavior in chemical reactions and biological systems. The properties of 4-nitroisatin are summarized below. The presence of the nitro group significantly influences its polarity, solubility, and electronic characteristics compared to the parent isatin molecule.

| Property | Data |

| IUPAC Name | 4-nitro-1H-indole-2,3-dione |

| Synonyms | 4-Nitroisatin, 4-Nitroindoline-2,3-dione |

| CAS Number | 61394-93-2[6] |

| Molecular Formula | C₈H₄N₂O₄[6] |

| Molecular Weight | 192.13 g/mol [6] |

| Appearance | Yellow to orange solid |

| Melting Point | >200 °C (with decomposition)[7] |

| Solubility | Slightly soluble in DMSO and heated acetonitrile; sparingly soluble in water and common nonpolar organic solvents.[7] |

Spectroscopic Characterization

Unambiguous structural confirmation is paramount in chemical synthesis. The following section details the expected spectroscopic data for 4-nitroisatin, providing a benchmark for sample characterization.

| Spectroscopic Data | Expected Observations |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~11.5-12.0 (s, 1H, N-H), δ ~8.1-8.3 (d, 1H, Ar-H), δ ~7.9-8.1 (d, 1H, Ar-H), δ ~7.5-7.7 (t, 1H, Ar-H). The N-H proton is a broad singlet. The aromatic protons are deshielded due to the electron-withdrawing effects of the nitro and carbonyl groups. |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~182-185 (C=O, C3-ketone), δ ~158-161 (C=O, C2-amide), δ ~145-150 (Ar-C), δ ~120-140 (Ar-C), δ ~115-120 (Ar-C). The carbonyl carbons are significantly downfield. |

| Infrared (IR) (KBr, cm⁻¹) | 3200-3300 (N-H stretch), 1740-1760 (C=O, ketone stretch), 1720-1740 (C=O, amide stretch), 1520-1550 (N-O, asymmetric stretch), 1340-1360 (N-O, symmetric stretch). |

| Mass Spectrometry (EI) | m/z (%): 192 ([M]⁺), 164 ([M-CO]⁺), 146 ([M-NO₂]⁺), 118 ([M-NO₂-CO]⁺). The molecular ion peak is expected at 192.13. |

Synthesis of 4-Nitroindoline-2,3-dione

The most reliable and widely adopted method for synthesizing substituted isatins, including 4-nitroisatin, is a variant of the Sandmeyer isatin synthesis. This two-step process begins with a substituted aniline and provides a robust route to the desired heterocyclic core.

Causality and Mechanistic Insight: The synthesis leverages the nucleophilicity of 3-nitroaniline to react with chloral hydrate, which, in the presence of hydroxylamine, forms an oxime in situ. This intermediate, an isonitrosoacetanilide, is the key precursor for the final cyclization step. The use of concentrated sulfuric acid is critical; it acts as a powerful dehydrating agent and a catalyst to promote the intramolecular electrophilic aromatic substitution, where the electron-deficient carbon of the imine attacks the aromatic ring to forge the five-membered ring of the isatin core.[8]

Caption: Synthetic workflow for 4-Nitroindoline-2,3-dione.

Experimental Protocol: Synthesis of 4-Nitroisatin

This protocol is a self-validating system. Successful synthesis will result in a colored precipitate that, after purification, should match the spectroscopic data provided above.

-

Preparation of the Isonitrosoacetanilide Intermediate:

-

In a 1 L round-bottom flask, dissolve 3-nitroaniline (0.1 mol) in water (300 mL) and concentrated hydrochloric acid (10 mL).

-

In a separate beaker, dissolve chloral hydrate (0.11 mol) and sodium sulfate (120 g) in water (400 mL). Heat the solution to 60 °C until everything dissolves, then cool to room temperature.

-

Combine the two solutions in a 2 L flask.

-

Prepare a solution of hydroxylamine hydrochloride (0.3 mol) in water (100 mL). Add this solution to the reaction mixture in one portion.

-

Heat the flask with a heating mantle, bringing the solution to a vigorous boil. After 5-10 minutes of boiling, a yellow crystalline precipitate of 4-nitro-isonitrosoacetanilide should form.

-

Remove the heat, cool the mixture in an ice bath, and collect the solid by vacuum filtration. Wash the solid thoroughly with cold water and air-dry.

-

-

Cyclization to 4-Nitroindoline-2,3-dione:

-

Preheat concentrated sulfuric acid (100 mL) to 50 °C in a flask equipped with a mechanical stirrer and a thermometer.

-

Carefully add the dried 4-nitro-isonitrosoacetanilide (0.05 mol) to the sulfuric acid in small portions, ensuring the temperature does not exceed 75 °C. The addition should be exothermic.

-

Once the addition is complete, stir the dark solution at 70-75 °C for 1 hour.

-

Cool the reaction mixture to room temperature and pour it slowly and carefully onto crushed ice (500 g) with vigorous stirring.

-

A yellow-orange precipitate of 4-nitroisatin will form. Allow the ice to melt completely, then collect the product by vacuum filtration.

-

Wash the crude product with copious amounts of cold water until the filtrate is neutral (pH ~7).

-

Recrystallize the crude product from glacial acetic acid or an ethanol/water mixture to yield pure 4-nitroindoline-2,3-dione.

-

Chemical Reactivity and Key Transformations

The reactivity of 4-nitroisatin is governed by its three primary functional regions: the acidic nitrogen (N1), the highly electrophilic C3-carbonyl, and the nitro-substituted aromatic ring. Strategic manipulation of these sites allows for the construction of complex molecular architectures.

Caption: Key reaction sites of 4-Nitroindoline-2,3-dione.

A. N-Alkylation